molecular formula C9H9BrF2O2 B13508134 2-Bromo-5-(difluoromethyl)-1,3-dimethoxybenzene

2-Bromo-5-(difluoromethyl)-1,3-dimethoxybenzene

Cat. No.: B13508134
M. Wt: 267.07 g/mol
InChI Key: RBSXUEIBRUQJBH-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)-1,3-dimethoxybenzene is an organic compound with the molecular formula C9H9BrF2O2 It is a derivative of benzene, where the benzene ring is substituted with bromine, difluoromethyl, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)-1,3-dimethoxybenzene typically involves the bromination of 1,3-dimethoxybenzene followed by the introduction of the difluoromethyl group. One common method is as follows:

    Bromination: 1,3-dimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.

    Introduction of Difluoromethyl Group: The brominated intermediate is then reacted with a difluoromethylating agent, such as difluoromethyl iodide, under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-5-(difluoromethyl)-1,3-dimethoxybenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 4-Bromo-2-nitroaniline
  • 5-Bromo-2-(1H)-pyridone

Uniqueness

2-Bromo-5-(difluoromethyl)-1,3-dimethoxybenzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research fields.

Properties

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.07 g/mol

IUPAC Name

2-bromo-5-(difluoromethyl)-1,3-dimethoxybenzene

InChI

InChI=1S/C9H9BrF2O2/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,9H,1-2H3

InChI Key

RBSXUEIBRUQJBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(F)F

Origin of Product

United States

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